4-amino-N~5~-(3,5-difluorobenzyl)-N~3~-(3-methoxybenzyl)-1,2-thiazole-3,5-dicarboxamide
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Overview
Description
4-AMINO-N5-[(3,5-DIFLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N5-[(3,5-DIFLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with thiosemicarbazide to form thiazole intermediates. These intermediates are then further reacted with various reagents to introduce the amino and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-AMINO-N5-[(3,5-DIFLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-AMINO-N5-[(3,5-DIFLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-3,5-DINITROBENZOTRIFLUORIDE
- 2-AMINO-5-BENZYL-1,3-THIAZOLES
Uniqueness
Compared to similar compounds, 4-AMINO-N5-[(3,5-DIFLUOROPHENYL)METHYL]-N3-[(3-METHOXYPHENYL)METHYL]-1,2-THIAZOLE-3,5-DICARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18F2N4O3S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-amino-5-N-[(3,5-difluorophenyl)methyl]-3-N-[(3-methoxyphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H18F2N4O3S/c1-29-15-4-2-3-11(7-15)9-24-19(27)17-16(23)18(30-26-17)20(28)25-10-12-5-13(21)8-14(22)6-12/h2-8H,9-10,23H2,1H3,(H,24,27)(H,25,28) |
InChI Key |
FKWHIWFRWMYAEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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